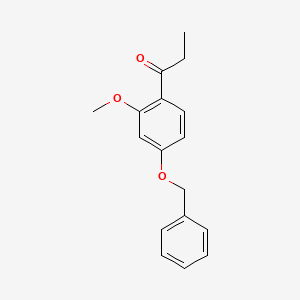
1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one is an organic compound with a complex structure that includes methoxy and phenylmethoxy groups attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 2-methoxy-4-phenylmethoxybenzene with a suitable propanone derivative. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares a similar structure but lacks the phenylmethoxy group.
Phenylacetone: Another related compound with a simpler structure.
Uniqueness
1-(2-Methoxy-4-phenylmethoxyphenyl)propan-1-one is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C17H18O3 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
1-(2-methoxy-4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O3/c1-3-16(18)15-10-9-14(11-17(15)19-2)20-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3 |
Clave InChI |
WALSFODQACXDEM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















